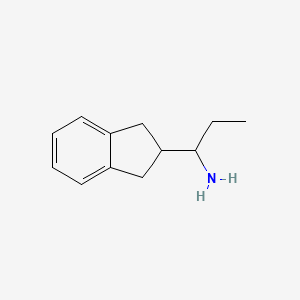

1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine

説明

1-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine is an organic compound with a unique structure that combines an indene moiety with a propan-1-amine group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine typically involves the reduction of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation processes, where the precursor ketone is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

化学反応の分析

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines.

科学的研究の応用

Neurological Disorders

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, exhibit properties beneficial for treating neurological disorders. These compounds have been noted for their ability to improve symptoms associated with anoxia and hypoxia, which can occur during events such as stroke or respiratory failure. They are proposed as potential treatments for conditions like:

- Cerebral Activators : Enhancing cognitive function and memory.

- Amnesia Curative Agents : Addressing memory loss due to various causes.

The compound's ability to act as an anti-inflammatory agent further supports its use in treating neurological conditions where inflammation plays a role .

Cardiovascular Health

The compound has shown promise in cardiovascular applications. It may serve as:

- Hypotensive Agents : Lowering blood pressure in hypertensive patients.

The pharmacological activities of similar compounds suggest that they can help manage arrhythmias and heart failure linked to hypoxic conditions .

Antioxidant Properties

Another significant application of this compound is its antioxidant capacity. Compounds in this class have been studied for their ability to scavenge active oxygen radicals and prevent lipid peroxidation, making them useful in:

- Preventive Medicine : Reducing the risk of diseases associated with oxidative stress.

This property positions the compound as a potential candidate for formulations aimed at preventing various oxidative stress-related disorders .

Food Industry

The antioxidant properties of 2,3-dihydro-1H-indene derivatives extend to their use in the food industry. They can be incorporated into food products to inhibit rancidity and prolong shelf life by preventing oxidative degradation of fats and oils .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Neurological Disorders | Cerebral activators, amnesia curative agents |

| Cardiovascular Health | Hypotensive agents, arrhythmia management |

| Antioxidant Properties | Preventive medicine against oxidative stress |

| Food Industry | Antioxidants for preserving fats and oils |

作用機序

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

1-(2,3-Dihydro-1H-inden-2-yl)propan-1-one: A precursor in the synthesis of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine.

2,3-Dihydro-1H-inden-2-ylamine: A structurally related compound with similar chemical properties.

Indene derivatives: Compounds with the indene moiety that exhibit similar reactivity and applications.

Uniqueness: this compound is unique due to its specific combination of an indene moiety with a propan-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

生物活性

1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine, a bicyclic compound, has garnered attention in scientific research due to its potential biological activity. This compound is structurally related to indole and imidazole derivatives, which are known for their diverse interactions with biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and relevant research findings.

Structural Information

- Molecular Formula : C₁₂H₁₇N

- SMILES : CCC(C1CC2=CC=CC=C2C1)N

- InChI : InChI=1S/C12H17N/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8,13H₂,1H₃

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 176.14338 | 139.8 |

| [M+Na]+ | 198.12532 | 150.7 |

| [M+NH₄]+ | 193.16992 | 149.8 |

| [M+K]+ | 214.09926 | 145.5 |

| [M-H]- | 174.12882 | 143.1 |

Target of Action

The specific biological targets for this compound remain largely undefined. However, its structural similarity to known pharmacophores suggests potential interactions with various receptors and enzymes involved in critical biological processes.

Mode of Action

The compound may interact with biological targets through:

- Hydrogen Bonding : The amine group can form hydrogen bonds with active sites.

- π–π Stacking : The indene moiety may enhance binding affinity through π–π interactions.

- Hydrophobic Interactions : Contributing to the overall binding specificity.

Biochemical Pathways

Indole and imidazole derivatives have been implicated in various biochemical pathways such as:

- Inflammation : Modulating inflammatory responses.

- Cancer : Potential roles in cancer cell signaling pathways.

- Microbial Infections : Influencing the efficacy of antimicrobial agents.

Pharmacological Studies

Research indicates that this compound exhibits notable activity in several pharmacological contexts:

- Neurotransmitter Systems : The compound has shown potential effects on dopaminergic and serotonergic pathways, suggesting applications in treating neurological disorders.

- Monoamine Transporters : Preliminary studies indicate that it may act as an inhibitor of monoamine transporters, similar to other compounds within its structural class .

- Potential Therapeutic Applications : Investigated as a precursor in drug synthesis and for its potential therapeutic properties against metabolic diseases .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds that share structural features with 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amines:

Table 1: Biological Activity Comparison of Related Compounds

特性

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11-12H,2,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLRSVLVTJHGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC2=CC=CC=C2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478287-79-4 | |

| Record name | 1-(2,3-dihydro-1H-inden-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。